ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate is a complex organic compound with a molecular formula of C17H15N5O3 This compound is known for its unique structure, which includes a tetrazole ring, a benzoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols can replace the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-tetrazol-1-yl)benzoic acid
- Ethyl 4-(1H-tetrazol-1-yl)benzoate
- 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoic acid
Uniqueness
Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate is unique due to its combination of a tetrazole ring and an ethyl ester group. This structure imparts specific chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C17H15N5O3 |
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Molecular Weight |
337.33 g/mol |
IUPAC Name |
ethyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C17H15N5O3/c1-2-25-17(24)13-3-7-14(8-4-13)19-16(23)12-5-9-15(10-6-12)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23) |
InChI Key |
GNTXCSDZRJIZQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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